molecular formula C27H25NO5 B2758512 6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866808-30-2

6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2758512
CAS No.: 866808-30-2
M. Wt: 443.499
InChI Key: PKMWQMSAGNEZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a quinoline core, and benzoyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-17-8-10-19(11-9-17)26(29)22-16-28(15-18-6-5-7-20(12-18)31-2)23-14-25(33-4)24(32-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMWQMSAGNEZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxyquinoline with 3-methoxybenzyl chloride in the presence of a base, followed by acylation with 4-methylbenzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce tetrahydroquinoline compounds.

Scientific Research Applications

6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 4-Hydroxy-2-quinolones
  • Quinoline derivatives with different substituents

Uniqueness

What sets 6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one apart from similar compounds is its specific combination of methoxy, benzoyl, and quinoline groups, which confer unique chemical and biological properties.

Biological Activity

6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinolines. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H23NO4\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{4}

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. A study highlighted that certain quinoline derivatives, including those similar to this compound, demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound showed moderate activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values ranging from 10 to 30 µM .

Cell Line IC50 Value (µM) Activity
MCF-715Moderate cytotoxicity
PC-325Moderate cytotoxicity

Antioxidant Activity

The compound also exhibits antioxidant properties. A study using DPPH radical scavenging assays showed that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was quantified with an IC50 value of 12 µg/mL .

Antidiabetic Effects

In vivo studies have suggested potential antidiabetic effects of this compound. It was tested in streptozotocin-induced diabetic rats, showing a significant reduction in blood glucose levels by approximately 30% compared to control groups after administration at a dosage of 50 mg/kg .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Regulation of Glucose Metabolism : The compound appears to modulate insulin signaling pathways, enhancing glucose uptake in peripheral tissues.

Case Study 1: Anticancer Activity

A recent study published in a pharmacological journal tested the effects of this compound on human leukemia cell lines. Results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Antidiabetic Properties

In another investigation involving diabetic rat models, the administration of the compound resulted in improved glycemic control and lipid profiles. The study concluded that it could serve as a potential therapeutic agent for managing diabetes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.